7-(Thiophen-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid 7-(Thiophen-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 887031-85-8
VCID: VC2799910
InChI: InChI=1S/C9H7N5O2S/c15-8(16)5-4-6(7-2-1-3-17-7)14-9(10-5)11-12-13-14/h1-4,6H,(H,15,16)(H,10,11,13)
SMILES: C1=CSC(=C1)C2C=C(NC3=NN=NN23)C(=O)O
Molecular Formula: C9H7N5O2S
Molecular Weight: 249.25 g/mol

7-(Thiophen-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid

CAS No.: 887031-85-8

Cat. No.: VC2799910

Molecular Formula: C9H7N5O2S

Molecular Weight: 249.25 g/mol

* For research use only. Not for human or veterinary use.

7-(Thiophen-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid - 887031-85-8

Specification

CAS No. 887031-85-8
Molecular Formula C9H7N5O2S
Molecular Weight 249.25 g/mol
IUPAC Name 7-thiophen-2-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid
Standard InChI InChI=1S/C9H7N5O2S/c15-8(16)5-4-6(7-2-1-3-17-7)14-9(10-5)11-12-13-14/h1-4,6H,(H,15,16)(H,10,11,13)
Standard InChI Key GUTLTGBTGYFAHW-UHFFFAOYSA-N
SMILES C1=CSC(=C1)C2C=C(NC3=NN=NN23)C(=O)O
Canonical SMILES C1=CSC(=C1)C2C=C(NC3=NN=NN23)C(=O)O

Introduction

ParameterValue
CAS Number887031-85-8
Molecular FormulaC9H7N5O2S
Molecular Weight249.25 g/mol
IUPAC Name7-thiophen-2-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid
Standard InChIInChI=1S/C9H7N5O2S/c15-8(16)5-4-6(7-2-1-3-17-7)14-9(10-5)11-12-13-14/h1-4,6H,(H,15,16)(H,10,11,13)
Standard InChIKeyGUTLTGBTGYFAHW-UHFFFAOYSA-N
SMILESC1=CSC(=C1)C2C=C(NC3=NN=NN23)C(=O)O

Structural Features and Chemical Properties

The compound consists of a tetrazolo[1,5-a]pyrimidine core structure with a thiophen-2-yl substituent at position 7 and a carboxylic acid group at position 5. This unique combination creates a molecule with multiple functional groups that can participate in various chemical interactions, including hydrogen bonding, π-π stacking, and metal coordination.

Structural Components

The structural framework of 7-(Thiophen-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid integrates three key components:

  • A tetrazole ring fused with a pyrimidine ring, forming the tetrazolo[1,5-a]pyrimidine scaffold

  • A thiophene ring attached at position 7 of the tetrazolopyrimidine system

  • A carboxylic acid group at position 5 of the tetrazolopyrimidine system

This arrangement creates a compound with an extended conjugated π-electron system, which influences its chemical reactivity, spectroscopic properties, and potential interactions with biological targets.

Synthetic Approaches

Related Synthetic Methodology

The synthesis of related compounds such as 4,6-dichloro-5-(thiophen-2-yl)pyrimidine provides valuable insights into potential synthetic pathways. This involves zincation of 4,6-dichloropyrimidine using (TMP)2Zn·MgCl2·LiCl followed by Pd-catalyzed cross-coupling with 2-iodothiophene . The reaction proceeds through a two-step one-pot approach with yields varying from 40% to 80%, depending on the efficiency of the zincation step .

Further transformation to tetrazolopyrimidines can be achieved through nucleophilic substitution with sodium azide in THF, which proceeds smoothly to give tetrazolopyrimidines in excellent yields (around 90%) . These methodologies could potentially be adapted for the synthesis of 7-(Thiophen-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid with appropriate modifications.

Multicomponent Reaction Approaches

Another relevant synthetic strategy is the one-pot multicomponent reaction approach used for synthesizing 7-substituted-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitrile derivatives . This method involves the reaction of appropriate aldehydes, 1H-tetrazole-5-amine, and 3-cyanoacetyl indole in catalytic triethylamine .

A modified version of this approach could potentially be applied to synthesize 7-(Thiophen-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid by:

  • Using thiophene-2-carbaldehyde as the aldehyde component

  • Employing appropriate precursors with carboxylic acid functionality or convertible groups

  • Optimizing reaction conditions for the desired transformations

Characterization Methods

Spectroscopic Analysis

Characterization of 7-(Thiophen-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid would typically involve multiple spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1H NMR would show signals corresponding to the thiophene protons and the pyrimidine CH

    • 13C NMR would reveal the carbon framework, including the characteristic carbonyl carbon of the carboxylic acid

  • Infrared (IR) Spectroscopy:

    • Expected characteristic bands include C=O stretching of the carboxylic acid (around 1700 cm-1)

    • O-H stretching of the carboxylic acid (broad band around 3000-2500 cm-1)

    • C=N and C=C stretching vibrations from the heterocyclic rings

  • Mass Spectrometry:

    • Would confirm the molecular weight (249.25 g/mol)

    • Fragmentation pattern analysis would provide structural confirmation

X-ray Crystallography

Single crystal X-ray diffraction analysis would provide definitive structural confirmation, including:

  • Bond lengths and angles

  • Molecular conformation

  • Crystal packing and intermolecular interactions

Comparative Analysis with Related Compounds

Structural Comparison

Table 2 presents a comparative analysis of 7-(Thiophen-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid with structurally related compounds:

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Differences
7-(Thiophen-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acidC9H7N5O2S249.25Contains carboxylic acid at position 5
4,6-Dichloro-5-(thiophen-2-yl)pyrimidineC8H4Cl2N2S230.10 (approx.)Contains chlorine atoms; lacks tetrazole fusion
7-substituted-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitrileVariesVariesContains indole instead of thiophene; nitrile instead of carboxylic acid
Tetrazolo[1,5-a]pyridine-5-carboxylic acidC6H4N4O2164.12 (approx.)Pyridine core instead of pyrimidine; lacks thiophene

Functional Comparison

The structural differences between these compounds likely result in distinct chemical and biological properties:

  • The carboxylic acid group in 7-(Thiophen-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid provides:

    • Increased water solubility compared to nitrile analogs

    • Potential for salt formation and improved bioavailability

    • Additional hydrogen bonding capabilities for target interaction

  • The thiophene substituent contributes:

    • Lipophilicity

    • Potential for specific binding interactions through the sulfur atom

    • Distinct electronic properties compared to phenyl or indolyl substituents

Current Research Status and Future Directions

Research Gaps

Several areas require further investigation:

  • Optimized synthetic routes specifically for 7-(Thiophen-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid

  • Comprehensive characterization data including detailed spectroscopic analysis

  • Evaluation of specific biological activities through systematic screening

  • Structure-activity relationship studies with structural variations

  • Investigation of potential applications beyond biological activities

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